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molecular formula C7H12O2 B3374804 1-Propylcyclopropane-1-carboxylic acid CAS No. 104131-82-0

1-Propylcyclopropane-1-carboxylic acid

Cat. No. B3374804
M. Wt: 128.17 g/mol
InChI Key: XNYKYSLUVNHCPY-UHFFFAOYSA-N
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Patent
US05371268

Procedure details

A stirred mixture of 21.0 g (0.11 mol) of tertbutyl 1-n-propylcyclopropanecarboxylate and 13.0 g (0.11 mol) of trifluoroacetic acid was refluxed for 3 hours and then added to 20 ml of dilute sodium hydroxide solution. After extraction of the byproducts with diethyl ether, the aqueous phase was acidified with dilute hydrochloric acid and again extracted with diethyl ether. This ether phase was then worked up in a conventional manner to obtain the product. Yield: 95%; colorless oil.
Name
tertbutyl 1-n-propylcyclopropanecarboxylate
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1([C:7]([O:9]C(C)(C)C)=[O:8])[CH2:6][CH2:5]1)[CH2:2][CH3:3].FC(F)(F)C(O)=O>[OH-].[Na+]>[CH2:1]([C:4]1([C:7]([OH:9])=[O:8])[CH2:6][CH2:5]1)[CH2:2][CH3:3] |f:2.3|

Inputs

Step One
Name
tertbutyl 1-n-propylcyclopropanecarboxylate
Quantity
21 g
Type
reactant
Smiles
C(CC)C1(CC1)C(=O)OC(C)(C)C
Name
Quantity
13 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
After extraction of the byproducts with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
again extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
to obtain the product

Outcomes

Product
Name
Type
Smiles
C(CC)C1(CC1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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